molecular formula C18H19N3O4 B5844536 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

Cat. No. B5844536
M. Wt: 341.4 g/mol
InChI Key: ONVSMLJQBWCMJK-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as NPB-01, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-phenylacetamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to enhance the release of acetylcholine and dopamine, two neurotransmitters that are involved in cognitive function and reward processing. This modulation of neurotransmitter release is thought to underlie the cognitive-enhancing and neuroprotective effects of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the enhancement of cognitive function, the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the reduction of oxidative stress. These effects make 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide for lab experiments is its ability to enhance cognitive function and improve memory retention. This makes it a useful tool for studying the mechanisms of learning and memory in the brain. However, one limitation of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide is that its effects on neurotransmitter release and calcium channel inhibition may not be specific to certain brain regions or cell types. This could make it difficult to study the effects of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide on specific neural circuits or cell populations.

Future Directions

There are several future directions for the study of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. One area of research is the development of new drugs based on the structure of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide for the treatment of neurological disorders. Another area of research is the elucidation of the mechanism of action of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, which could lead to the development of more specific and targeted drugs. Additionally, the effects of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide on other neurotransmitter systems and brain regions could be studied to gain a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-nitrophenol with 2-(1-pyrrolidinyl)aniline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetyl chloride to yield the final compound, 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the enhancement of cognitive function. These effects make 2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(13-25-15-9-7-14(8-10-15)21(23)24)19-16-5-1-2-6-17(16)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVSMLJQBWCMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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